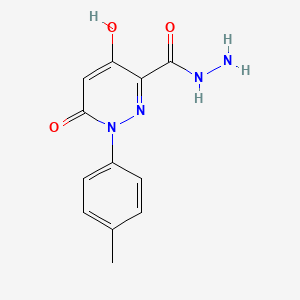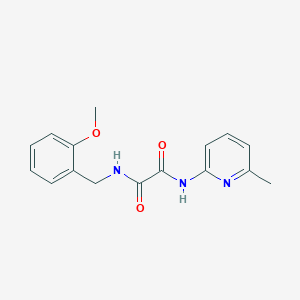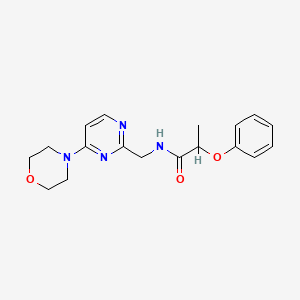![molecular formula C13H12ClN3O3 B2868985 5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 69791-20-4](/img/structure/B2868985.png)
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 4-chloroanilinomethyl-1,3-dimethyl-2,4,6-trioxo-1,2,3,4,5,6-hexahydro-pyrimidine, is a synthetic organic compound used for a variety of scientific and research applications. It is a highly versatile compound that can be used in a variety of different laboratory experiments and research applications.
科学的研究の応用
Synthesis and Molecular Characterization
Researchers have developed a simple, economical, and green approach for synthesizing compounds similar to "5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" using a tandem Aldol condensation-Michael addition process. This method was performed in aqueous diethylamine medium, confirming the 3D structure through single-crystal X-ray structure determination. The study highlights the significance of these compounds in understanding molecular structures and electronic spectra calculated using TD-DFT methods, which could be pivotal for designing drugs with specific target interactions (Barakat et al., 2015).
Heterocyclic Synthesis and Antimicrobial Activity
Another area of interest is the synthesis of heterocyclic compounds incorporating pyridine, pyrans, pyrimidines, and azolo, azinopyrimidines that involve structures related to the queried compound. These synthesized compounds were evaluated for their antimicrobial activity against various bacterial strains and fungi, showing significant antimicrobial properties. This research suggests the potential of such compounds in developing new antimicrobial agents, highlighting the utility of complex chemical structures in addressing resistance issues (Hussein et al., 2012).
Chemical Behavior and Reactions
The chemical behavior of compounds similar to the one has been extensively studied, focusing on reactions with active methylene compounds. These studies provide insights into the reactivity and potential applications of these compounds in creating more complex molecules through nucleophilic substitution reactions. Understanding these chemical behaviors is crucial for designing synthetic pathways for novel compounds with desired properties (Yamanaka et al., 1981).
Spectral Studies and Aggregation Behavior
Spectral studies on D-π-A molecules related to the compound , such as those involving strong electron donors and acceptors, have been conducted to understand their aggregation behavior. These studies reveal insights into the formation of H-aggregates and their spectral properties, which are essential for applications in materials science, including the development of optoelectronic devices (Chen et al., 2001).
Molluscicidal Activity
Research into the molluscicidal activity of related compounds provides an example of how these chemical structures can be applied in environmental and agricultural contexts to control snail populations that act as vectors for diseases such as schistosomiasis. The exploration of such applications underlines the versatility of these compounds beyond their biomedical implications (Abdelrazek et al., 2006).
特性
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-16-11(18)10(12(19)17(2)13(16)20)7-15-9-5-3-8(14)4-6-9/h3-7,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRXMJNNABTRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-((9-cyclopropyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2868902.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B2868903.png)
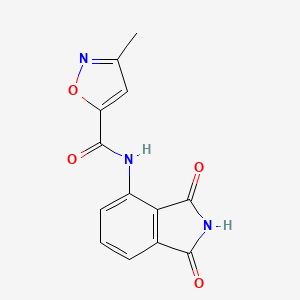
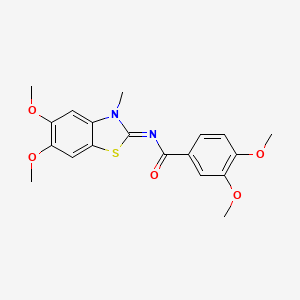
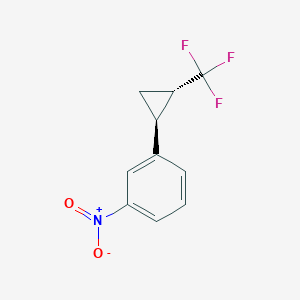
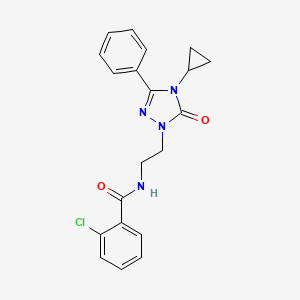
![(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-1-carboxamide](/img/structure/B2868912.png)
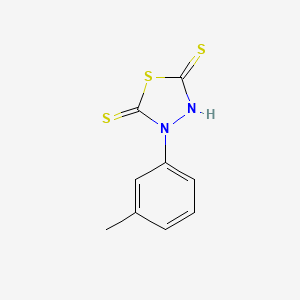
![3-chloro-N-[4-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]benzamide](/img/structure/B2868915.png)
